molecular formula C10H8FNO3 B6231514 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid CAS No. 1242429-43-1

6-fluoro-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6231514
CAS No.: 1242429-43-1
M. Wt: 209.17 g/mol
InChI Key: SPVADTLSOCYXKN-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds widely recognized for their presence in various natural products and pharmaceuticals. The addition of fluorine and methoxy groups to the indole nucleus enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of 5-methoxyindole, followed by carboxylation at the 2-position. The reaction conditions often include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and carboxylation reagents like carbon dioxide under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it scalable for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

6-Fluoro-5-methoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural indole derivatives.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-fluoro-5-methoxy-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to various receptors and enzymes, modulating their activity. This can lead to alterations in cellular pathways, influencing biological processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid
  • 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid
  • 5-Methoxy-1H-indole-2-carboxylic acid

Comparison: 6-Fluoro-5-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, the fluorine atom enhances its metabolic stability and binding affinity, while the methoxy group increases its lipophilicity, improving its ability to cross biological membranes.

Properties

CAS No.

1242429-43-1

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

6-fluoro-5-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8FNO3/c1-15-9-3-5-2-8(10(13)14)12-7(5)4-6(9)11/h2-4,12H,1H3,(H,13,14)

InChI Key

SPVADTLSOCYXKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)F

Purity

95

Origin of Product

United States

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